(2,6-DIMETHYLMORPHOLINO)(5-ETHYL-2-THIENYL)METHANONE
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Overview
Description
(2,6-DIMETHYLMORPHOLINO)(5-ETHYL-2-THIENYL)METHANONE is a complex organic compound that features a morpholine ring substituted with dimethyl groups and a thienyl group substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(5-ETHYL-2-THIENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 5-ethyl-2-thiophenecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(5-ETHYL-2-THIENYL)METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or thienyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
(2,6-DIMETHYLMORPHOLINO)(5-ETHYL-2-THIENYL)METHANONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(5-ETHYL-2-THIENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the thienyl group.
5-Ethyl-2-thiophenecarboxylic acid: A related compound with the thienyl group but without the morpholine ring.
Uniqueness
(2,6-DIMETHYLMORPHOLINO)(5-ETHYL-2-THIENYL)METHANONE is unique due to the combination of the morpholine and thienyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its simpler analogs.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(5-ethylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-11-5-6-12(17-11)13(15)14-7-9(2)16-10(3)8-14/h5-6,9-10H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNSOWCICNVTOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)N2CC(OC(C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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